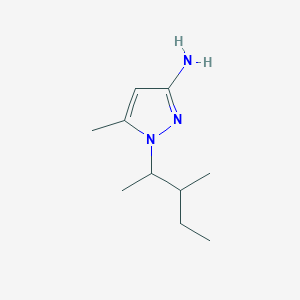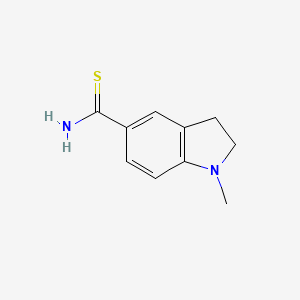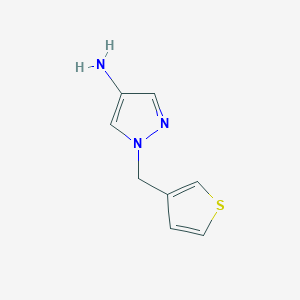
N'-hydroxy-2,3-dimethylbenzene-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-HYDROXY-2,3-DIMETHYL-BENZAMIDINE is a chemical compound with the molecular formula C9H12N2O. It is an amidine derivative that contains a hydroxyl group and two methyl groups attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-HYDROXY-2,3-DIMETHYL-BENZAMIDINE typically involves the reaction of 2,3-dimethylbenzonitrile with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amidine structure. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of N-HYDROXY-2,3-DIMETHYL-BENZAMIDINE may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-HYDROXY-2,3-DIMETHYL-BENZAMIDINE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-HYDROXY-2,3-DIMETHYL-BENZAMIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-HYDROXY-2,3-DIMETHYL-BENZAMIDINE involves its interaction with specific molecular targets, such as enzymes. The hydroxyl group and amidine moiety allow it to form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-HYDROXY-BENZAMIDINE: Lacks the methyl groups, making it less hydrophobic.
2,3-DIMETHYL-BENZAMIDINE: Lacks the hydroxyl group, affecting its hydrogen bonding capability.
N-HYDROXY-4-METHYL-BENZAMIDINE: Has a different substitution pattern on the benzene ring
Uniqueness
N-HYDROXY-2,3-DIMETHYL-BENZAMIDINE is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties such as increased hydrophobicity and specific hydrogen bonding interactions. These properties make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
N'-hydroxy-2,3-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O/c1-6-4-3-5-8(7(6)2)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11) |
Clave InChI |
QRRKPMZRWWKUAW-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)/C(=N\O)/N)C |
SMILES canónico |
CC1=C(C(=CC=C1)C(=NO)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate](/img/structure/B13065803.png)
![1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol](/img/structure/B13065805.png)

![4-(2-Methoxyethyl)-4-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13065822.png)

![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13065839.png)


![(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13065852.png)
![10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B13065860.png)
![3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B13065869.png)
![Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B13065870.png)

![2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13065895.png)
